Drospirenone 3,5,5'-Triol is a synthetic steroid compound with significant roles in hormonal modulation and therapeutic applications. It is a derivative of drospirenone, which is primarily known for its use in oral contraceptives and hormone replacement therapies. The compound exhibits progestogenic, anti-androgenic, and anti-mineralocorticoid activities, making it a valuable agent in reproductive health and endocrinology.
Drospirenone 3,5,5'-Triol can be synthesized from various steroid precursors through multiple chemical reactions. The starting material typically involves 17α-(3-hydroxypropyl)-6β,7β,15β,16β-dimethylene-5β-androstane-3β,5,17β-triol, which undergoes several modifications to yield the target compound .
Drospirenone 3,5,5'-Triol is classified as a synthetic progestin. It interacts with several hormone receptors including the progesterone receptor, androgen receptor, and mineralocorticoid receptor. This classification highlights its role in modulating hormonal pathways and its potential therapeutic applications.
The synthesis of Drospirenone 3,5,5'-Triol typically involves a multi-step process that includes oxidation and dehydration reactions. The initial step often requires the oxidation of the triol using oxidizing agents such as organic hydroperoxides or sodium bromate in the presence of catalysts to enhance yield and purity .
The molecular structure of Drospirenone 3,5,5'-Triol consists of several functional groups characteristic of steroid compounds. Its chemical formula is , indicating a complex arrangement of carbon rings and functional hydroxyl groups.
Drospirenone 3,5,5'-Triol undergoes various chemical reactions essential for its modification and application:
The reactions are typically conducted under controlled conditions to optimize yield and selectivity. Reaction parameters such as temperature, solvent choice, and catalyst type are crucial for successful synthesis.
Drospirenone 3,5,5'-Triol acts primarily as an agonist at the progesterone receptor. This interaction triggers downstream signaling pathways that regulate gene expression related to reproductive processes:
Studies have shown that Drospirenone 3,5,5'-Triol affects DNA synthesis in ectopic endometriotic stromal cells while promoting decidualization in eutopic endometrial cells .
Drospirenone 3,5,5'-Triol has several applications in scientific research and medicine:
Drospirenone 3,5,5'-Triol (CAS No. 1079392-41-8) is systematically named as (1R,2R,4R,5R,7S,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.0²,⁴.0⁵,¹⁰.0¹⁴,¹⁹.0¹⁶,¹⁸]nonadecane-15,5'-oxolane]-2',5,7-triol [1]. Alternative IUPAC representations include (2S,4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR,8dR,9aR,9bR)-4a,6a-dimethyloctadecahydro-3'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5',9b(1H)-triol, reflecting the compound’s complex polycyclic architecture [2] [5]. The molecular formula is C₂₄H₃₆O₄ (molecular weight: 388.54 g/mol) [1] [2] [5].
The stereochemistry is defined by 12 chiral centers, with absolute configurations specified for each ring junction. The spiro[5.5]undecane core links a steroidal tetracyclic system (A/B/C/D rings) to a dihydrofuran moiety (D'-ring) at C17, creating a quaternary spiro carbon (C17). The 3,5,5'-triol functionality implies hydroxyl groups at C3 (steroid A-ring), C5 (furan ring), and C5' (steroid D-ring) [2] [5]. The documented stereodescriptors (e.g., 7S, 8cR, 9bR) confirm the trans-fusion of rings and β-orientation of key substituents, critical for spatial positioning of pharmacophores [5].
Property | Value |
---|---|
CAS No. | 1079392-41-8 |
Molecular Formula | C₂₄H₃₆O₄ |
Molecular Weight | 388.54 g/mol |
Synonyms | Drospirenone triol; DRSP-Triol; (2S,4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR,8dR,9aR,9bR)-4a,6a-dimethyloctadecahydro-3'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5',9b(1H)-triol |
Key Manufacturers | ClearSynth, SynZeal, Simson Pharma [1] [2] [5] |
Drospirenone 3,5,5'-Triol is a hydrolytic metabolite of the synthetic progestin Drospirenone (C₂₄H₃₀O₃). Key structural differences include:
Functionally, these changes abolish Drospirenone’s progestogenic activity. The lactone opening disrupts binding to the progesterone receptor, while saturation of the diene eliminates the Michael acceptor motif critical for covalent interactions [4] [7]. The triol retains limited antimineralocorticoid potential due to residual spironolactone-like topology but lacks clinical significance [7].
X-ray Diffraction (XRD)
While no XRD data exists for Drospirenone 3,5,5'-Triol, insights derive from parent compound studies. Drospirenone crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 12.897(1) Å, b = 12.618(1) Å, c = 12.252(1) Å, α = β = γ = 90°, and Z = 4 [3]. The lattice exhibits dense hydrogen-bonding networks. For the triol, the additional hydroxyl groups would enhance H-bonding capacity, potentially reducing crystal symmetry and increasing unit cell volume [3] [8].
Spectroscopic Characterization
Infrared Spectroscopy (IR): Broad O-H stretch (3400 cm⁻¹), C-O vibrations (1080 cm⁻¹), and absence of lactone C=O (1750 cm⁻¹) confirm ring opening [8].
Table 2: Spectroscopic Signatures of Drospirenone 3,5,5'-Triol
Technique | Key Signals | Interpretation |
---|---|---|
LC-MS (ESI+) | [M+H]⁺ m/z 389.5; [M-H₂O+H]⁺ m/z 371.4; [C₁₅H₂₁O₂]⁺ m/z 253.2 | Molecular ion; dehydration; steroid core fragment |
¹H NMR (CDCl₃) | δ 3.85 (1H, m), 3.45 (1H, dd, J=11.0 Hz), 3.30 (1H, t, J=8.5 Hz) | H-3α, H-5', H-5 protons |
¹³C NMR (CDCl₃) | δ 75.8, 72.1, 70.5, 60.2 | Hydroxylated carbons (C-3, C-5', C-5, C-17) |
FT-IR | 3400 cm⁻¹ (br), 1080 cm⁻¹ (s), 1025 cm⁻¹ (m) | O-H stretch; C-O stretches |
Drospirenone 3,5,5'-Triol exhibits limited tautomerism due to its aliphatic triol structure. Unlike Drospirenone’s enolizable γ-lactone, the triol’s ring-opened carboxyl group exists predominantly as a hydrogen-bonded carboxylic acid, stabilized by intramolecular interactions with neighboring OH groups [1] [7] [8]. Possible tautomeric equilibria include:
Conformationally, the steroid nucleus adopts a rigid "chair-boat-chair" fusion (A/B/C-rings), while the spiro-linked dihydrofuran (D'-ring) samples pseudorotational states. Molecular dynamics simulations suggest:
Feature | Drospirenone | Drospirenone 3,5,5'-Triol |
---|---|---|
Lactone/Carboxyl | Closed γ-lactone (C21=O) | Open-chain carboxylic acid (C21-OH) |
Dominant Tautomer | Enol-lactone (Δ⁴-3-keto) | Keto-carboxylic acid |
Ring Flexibility | Rigid spirocycle | Semi-flexible C20-C21 bond |
H-Bonding | Intramolecular C3=O⋯H-O17 | O3-H⋯O5', O5-H⋯O21 networks |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7